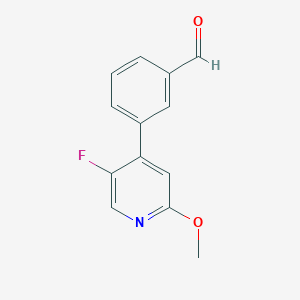

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

描述

属性

IUPAC Name |

3-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLTYMVYHBYQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C2=CC=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig Type)

A widely adopted method for the synthesis of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzaldehyde involves palladium-catalyzed cross-coupling reactions between halogenated benzaldehydes and boronic acid or boronate ester derivatives of 5-fluoro-2-methoxypyridine, or vice versa.

-

- Starting Materials: 3-bromobenzaldehyde or 3-iodobenzaldehyde and 5-fluoro-2-methoxypyridin-4-yl boronic acid/ester.

- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands (e.g., XantPhos).

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Dimethylformamide (DMF), toluene, or 1,4-dioxane.

- Temperature: Heating at 80–110 °C for 12–24 hours under inert atmosphere.

Reaction Outcome: Formation of the C-C bond between the pyridine ring at the 4-position and the benzaldehyde ring at the 3-position, yielding the target compound.

Purification: The crude product is purified by column chromatography or preparative HPLC to achieve high purity.

This method benefits from high regioselectivity and good yields (typically 70–90%) and is scalable for industrial applications.

Direct Arylation Methods

In some cases, direct arylation protocols can be employed, where a C-H bond activation on the pyridine ring allows direct coupling with halogenated benzaldehydes without the need for pre-functionalized boronic acids.

- Catalysts: Pd-based catalysts with phosphine ligands.

- Conditions: Elevated temperatures (100–130 °C), use of bases such as potassium carbonate.

- Advantages: Fewer steps, reduced cost, and simplified purification.

However, direct arylation requires careful control of reaction conditions to avoid poly-substitution or side reactions.

Alternative Approaches: Condensation and Cyclization

Though less common for this specific compound, condensation reactions involving pyridin-4-amine derivatives and benzaldehyde derivatives under acidic catalysis can be used to form imine intermediates, which upon further functionalization and cyclization may yield related compounds. These methods are more relevant when constructing fused heterocycles or analogues rather than the free aldehyde itself.

Detailed Research Findings and Data

| Preparation Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed Suzuki Coupling | 3-Bromobenzaldehyde + Pyridinyl boronic acid | Pd(PPh3)4, K2CO3 | DMF or toluene | 80–110 | 75–90 | High regioselectivity, scalable |

| Direct Arylation | 3-Bromobenzaldehyde + 5-fluoro-2-methoxypyridine | Pd catalyst, K2CO3 | Dioxane | 100–130 | 60–75 | Fewer steps, requires precise control |

| Condensation + Cyclization | Pyridin-4-amine + substituted benzaldehyde | Acid catalyst (TosOH) | MeOH | 70 | 50–65 | For related heterocyclic derivatives, not direct aldehyde |

Practical Considerations and Optimization

- Purity Control: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is critical to avoid hydrolysis or oxidation of sensitive intermediates.

- Catalyst Loading: Optimizing Pd catalyst loading (0.5–5 mol%) balances cost and reaction rate.

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility.

- Temperature and Time: Reaction time varies from 12 to 24 hours depending on scale and substrate reactivity.

- Workup: Extraction with organic solvents, drying over sodium sulfate, and chromatographic purification are standard.

化学反应分析

Types of Reactions

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid.

Reduction: 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

相似化合物的比较

Key Observations :

- Positional Isomerism : Linkage of the benzaldehyde group at the 4-position (target) vs. 2- or 3-positions (BP-4390, BP-3223) may alter steric hindrance and electronic distribution, affecting binding affinity in receptor-based applications.

- Ring System Differences : BP-3252 features a pyridazine ring (two adjacent nitrogen atoms) instead of pyridine, which could modulate solubility and metabolic stability .

生物活性

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FNO2. The compound consists of a benzaldehyde moiety substituted with a 5-fluoro-2-methoxypyridine group, which contributes to its distinctive chemical properties. The presence of the fluorine atom enhances its binding affinity to biological targets, while the methoxy group may improve its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated pyridine enhances the compound's selectivity and binding affinity towards these targets, which can lead to modulation of enzymatic pathways or receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, potentially affecting signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation, with some exhibiting IC50 values in the nanomolar range against specific cancer cell lines .

- Modulation of Enzyme Activity : Studies have demonstrated that it can modulate the activity of certain enzymes, which is critical for drug development.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various benzaldehyde derivatives, this compound was found to significantly inhibit the growth of L1210 mouse leukemia cells. The mechanism involved intracellular conversion to active metabolites that interfere with nucleotide synthesis, leading to cell death .

常见问题

Q. Basic

- ¹H NMR : Identify the aldehyde proton (δ ~10.0–10.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and methoxy group (δ ~3.8–4.0 ppm). Use coupling patterns to confirm substitution positions .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error. Example: Calculated for C₁₃H₁₁FNO₂: 232.0773; Observed: 232.0775 .

- FTIR : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

How can low yields in aldehyde-involved condensation reactions be addressed?

Advanced

Low yields may arise from steric hindrance or aldehyde oxidation . Optimize by:

- Catalyst tuning : Use acetic acid (10 drops) to catalyze Schiff base formation, as in triazolo synthesis (91% yield) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Inert conditions : Conduct reactions under N₂ to prevent aldehyde oxidation.

How to resolve contradictory NMR data due to dynamic effects?

Q. Advanced

- Variable-temperature NMR : Identify tautomerism or rotational barriers (e.g., aldehyde vs. enol forms).

- 2D techniques (COSY, HSQC) : Assign overlapping signals, as demonstrated for triazolo derivatives .

- Deuterated solvents : Use DMSO-d₆ for improved resolution of aromatic protons .

What are key storage and handling considerations?

Q. Basic

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent aldehyde oxidation.

- Handling : Use anhydrous conditions (e.g., molecular sieves) to avoid hydration.

How to design derivatives for SAR studies?

Q. Advanced

- Modify substituents : Vary pyridine (e.g., replace F with Cl) or benzaldehyde (e.g., nitro or amino groups) to assess electronic effects.

- Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition, as in ’s triazolo synthesis .

What common impurities arise during synthesis?

Q. Basic

- Byproducts : Unreacted boronic acid (Suzuki coupling) or oxidized aldehyde (benzaldehyde → benzoic acid).

- Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .

How to evaluate reactivity in catalytic oxidation?

Q. Advanced

- Ce-MOF catalysts : Test under mild conditions (e.g., 25°C, 1 h) and monitor via GC-MS. For example, Ce-MOFs oxidize styrene to styrene oxide (80% selectivity) and benzaldehyde (20%) .

- Control experiments : Compare with uncatalyzed reactions to confirm efficiency.

How to resolve discrepancies in biological activity data?

Q. Advanced

- Purity validation : Use HPLC (≥95% purity) to exclude impurities.

- Assay standardization : Replicate conditions (e.g., pH, temperature) across studies.

- Tautomer screening : Test both keto and enol forms if tautomerism is suspected.

What solvents are optimal for recrystallization?

Q. Basic

- Ethanol : Slow evaporation yields high-purity crystals (e.g., triazolo derivatives in ) .

- Ethyl acetate/hexane : Gradient crystallization for polar impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。